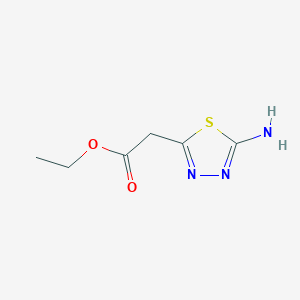

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158006. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRAVYTUHNLCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303364 | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88124-55-4 | |

| Record name | 88124-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a multi-technique spectroscopic approach. Herein, we will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of the spectra and the experimental methodologies for data acquisition.

Introduction

This compound, with the molecular formula C₆H₉N₃O₂S, belongs to the 1,3,4-thiadiazole class of heterocyclic compounds.[1] The 1,3,4-thiadiazole ring is a prevalent scaffold in a variety of pharmacologically active agents. A precise and unambiguous structural confirmation is the bedrock of any research and development endeavor. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the expected spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Interpretation:

The expected ¹H NMR spectrum of this compound would exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the ester functionality.

-

Ethyl Group (CH₃): A triplet signal is expected around δ 1.2-1.3 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene (-CH₂-) protons (n+1 rule, 2+1=3).

-

Ethyl Group (CH₂): A quartet signal is anticipated around δ 4.1-4.2 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom of the ester. The quartet multiplicity is a result of coupling with the three protons of the methyl group (n+1 rule, 3+1=4).

-

Methylene Bridge (CH₂): A singlet is predicted around δ 3.8-4.0 ppm. This methylene group is situated between the electron-withdrawing thiadiazole ring and the carbonyl group of the ester, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.

-

Amino Group (NH₂): A broad singlet is expected around δ 7.3-7.5 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the deuterated solvent. The chemical shift of this peak can be concentration and solvent dependent.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.90 | Singlet | 2H | -CH₂ -C=O |

| ~7.40 | Broad Singlet | 2H | -NH₂ |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A generalized protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] The choice of solvent is critical as it must dissolve the compound without having interfering signals in the regions of interest.

-

Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative proton ratios.

-

Caption: Workflow for ¹H NMR Data Acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Ethyl Group (CH₃): The methyl carbon of the ethyl group is expected to appear at the highest field, around δ 14-15 ppm.

-

Ethyl Group (CH₂): The methylene carbon of the ethyl group, being attached to an oxygen atom, will be shifted downfield to around δ 61-62 ppm.

-

Methylene Bridge (CH₂): The methylene carbon adjacent to the thiadiazole ring and the carbonyl group is expected around δ 35-37 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 168-170 ppm.

-

Thiadiazole Ring (C2): The carbon atom of the thiadiazole ring attached to the acetate side chain (C2) is expected around δ 145-147 ppm.

-

Thiadiazole Ring (C5): The carbon atom of the thiadiazole ring bearing the amino group (C5) will be the most downfield carbon of the heterocyclic ring, appearing around δ 165-167 ppm.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -O-CH₂-C H₃ |

| ~36.0 | -C H₂-C=O |

| ~61.5 | -O-C H₂-CH₃ |

| ~146.0 | Thiadiazole C 2 |

| ~166.0 | Thiadiazole C 5 |

| ~169.0 | -C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the range of 3100-3400 cm⁻¹. These bands are often of medium intensity.

-

C-H Stretching: The C-H stretching vibrations of the ethyl and methylene groups will appear in the region of 2850-3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group will be prominent in the spectrum, typically around 1730-1750 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiadiazole ring are expected in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: The C-O stretching vibration of the ester group will give rise to a strong band in the 1100-1300 cm⁻¹ region.

Data Summary:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3400 | N-H Stretch | Amino (-NH₂) |

| 2850-3000 | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| 1730-1750 | C=O Stretch | Ester (-C=O) |

| 1500-1650 | C=N/C=C Stretch | Thiadiazole Ring |

| 1100-1300 | C-O Stretch | Ester (-C-O) |

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

The solid nature of the compound makes the KBr pellet method a suitable choice for IR analysis.[3][4]

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Caption: Workflow for FT-IR Data Acquisition (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Data Interpretation:

For this compound (C₆H₉N₃O₂S), the expected exact mass is approximately 187.0415 g/mol .[1]

-

Molecular Ion Peak [M]⁺•: In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 187.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer would provide the accurate mass of the protonated molecule [M+H]⁺ at approximately m/z 188.0488.[5][6][7] This allows for the unambiguous determination of the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

Cleavage of the ester group.

-

Fragmentation of the thiadiazole ring.

-

Data Summary:

| m/z (Predicted) | Ion |

| 188.0488 | [M+H]⁺ |

| 187.0415 | [M]⁺• |

Experimental Protocol: Acquiring an ESI-HRMS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Caption: Workflow for ESI-HRMS Data Acquisition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, and together they form a robust analytical workflow for the structural elucidation and purity assessment of this and similar compounds. The protocols and interpretation guidelines presented in this document are intended to assist researchers in obtaining and analyzing high-quality spectroscopic data, thereby ensuring the scientific integrity of their work.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

-

SpectraBase. Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate - 13C NMR. [Link]

-

NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

Harvard University. Lecture 13: Experimental Methods. [Link]

-

Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

Sources

- 1. This compound | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delineates the chemical properties, a plausible synthetic route, detailed characterization methodologies, and the promising therapeutic applications of this target molecule. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge required to explore the full potential of this versatile compound.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in the design of novel therapeutic agents due to its bioisosteric relationship with pyrimidines and oxadiazoles, allowing for favorable interactions with various biological targets.[2] The inherent aromaticity and metabolic stability of the 1,3,4-thiadiazole ring, coupled with its ability to participate in hydrogen bonding, make it a privileged scaffold in drug discovery.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs to combat a multitude of diseases.[1][2]

This compound, the subject of this guide, incorporates this potent pharmacophore. The presence of a primary amino group and an ethyl acetate moiety offers multiple points for structural modification, enabling the generation of diverse chemical libraries for biological screening. This guide will provide an in-depth exploration of its synthesis, chemical and physical properties, and its potential as a valuable building block in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 88124-55-4 | [3] |

| Molecular Formula | C6H9N3O2S | [3] |

| Molecular Weight | 187.22 g/mol | [3] |

| Canonical SMILES | CCOC(=O)CC1=NN=C(S1)N | [3] |

| InChI | InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF (predicted) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the cyclization of a thiosemicarbazide precursor with an appropriate ethyl ester derivative. A highly plausible method involves the reaction of thiosemicarbazide with ethyl chloroacetate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on similar documented syntheses.[4]

Materials:

-

Thiosemicarbazide

-

Ethyl chloroacetate

-

Polyphosphate ester (PPE)

-

Chloroform

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: To a solution of a carboxylic acid (in this case, derived from ethyl chloroacetate) in a mixture of polyphosphate ester and chloroform, add thiosemicarbazide. The use of polyphosphate ester serves as an effective dehydrating agent to facilitate the cyclization step.[4]

-

Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, distilled water is added to the mixture, and the residual polyphosphate ester is neutralized with sodium bicarbonate.

-

Isolation and Purification: The product is then extracted with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the thiadiazole ring, and a broad singlet for the amino protons.[2][3][7][8]

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the thiadiazole ring, the methylene carbon, and the carbons of the ethyl group.[9][10]

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

| CH₂ (ethyl) | ~4.1 (quartet) | ~61 |

| CH₂ (acetate) | ~3.9 (singlet) | ~35 |

| NH₂ | ~7.3 (broad singlet) | - |

| C=O (ester) | - | ~168 |

| C2-Thiadiazole | - | ~150 |

| C5-Thiadiazole | - | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:

-

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the amino group.[7][11]

-

C-H stretching: Bands in the region of 2900-3000 cm⁻¹ for the aliphatic C-H bonds.[7]

-

C=O stretching: A strong absorption peak around 1730 cm⁻¹ characteristic of the ester carbonyl group.[11]

-

C=N stretching: A band in the region of 1620 cm⁻¹ attributed to the C=N bond within the thiadiazole ring.[7]

-

C-S stretching: Absorptions related to the C-S bond in the thiadiazole ring are expected in the fingerprint region.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron impact mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187.[3] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the acetate side chain.[12]

Therapeutic Potential and Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2]

Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][13] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. The structural features of this compound make it an attractive starting point for the synthesis of novel anticancer agents.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component of several clinically used antimicrobial drugs.[1][14] Derivatives incorporating this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15] The presence of the amino group in this compound provides a handle for the introduction of various pharmacophores to enhance antimicrobial potency.

Anti-inflammatory and Other Activities

In addition to its anticancer and antimicrobial properties, the 1,3,4-thiadiazole scaffold has been associated with anti-inflammatory, anticonvulsant, and antiviral activities.[2] This broad biological profile underscores the therapeutic potential of its derivatives and highlights the importance of further investigation into the specific activities of this compound.

Conclusion

This compound is a promising heterocyclic compound that holds significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The well-documented and diverse biological activities of the 1,3,4-thiadiazole core provide a strong rationale for the exploration of this compound and its derivatives in drug discovery programs. This technical guide serves as a foundational resource to stimulate and support further research into the characterization and application of this valuable chemical entity.

References

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press, 11, 955–965. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. (2022). [Link]

-

Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. ResearchGate. (2009). [Link]

-

Drapak, I., Zimenkovsky, B., Slabyy, M., Holota, S., Perekhoda, L., Yaremkevych, R., & Nektegayev, I. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 133-142. [Link]

-

Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate - Optional[13C NMR] - SpectraBase. (n.d.). [Link]

-

Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, 2 tms derivative - SpectraBase. (n.d.). [Link]

-

Azam, U., Humayun, W. A., Veettil, A. K. A., Liu, Y., Hastürk, O., Jiang, M., ... & Naseer, M. M. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 14(3), 485-495. [Link]

-

mzCloud - Ethyl 2 2 5 methyl 1 3 4 thiadiazol 2 yl thio acetyl amino acetate. (2016). [Link]

-

Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 28(11), 4353. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. (2014). [Link]

-

Mohamed, Y. A., Abbas, H. A. S., & El-Sayed, M. A. A. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1457. [Link]

-

ethyl {5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). [Link]

-

Asif, M. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 26(9), 2739-2743. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. (2021). [Link]

-

Hussein, M. A., Gomha, S. M., & El-Sadek, M. M. (2017). Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. Molecules, 22(12), 2195. [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Bektas, H., Genc, H., Kaya, M., & Supuran, C. T. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 77, 101–105. [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. (n.d.). [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. (n.d.). [Link]

-

Mohamed, Y. A., Abbas, H. A. S., & El-Sayed, M. A. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Kumar, A., Singh, P., & Kumar, D. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. (n.d.). [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 458. [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. (2002). [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mzCloud – Ethyl 2 2 5 methyl 1 3 4 thiadiazol 2 yl thio acetyl amino acetate [mzcloud.org]

- 14. mdpi.com [mdpi.com]

- 15. nanobioletters.com [nanobioletters.com]

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate: A Versatile Synthon for the Development of Novel Heterocycles

An In-Depth Technical Guide

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities to molecules that incorporate it. This technical guide focuses on a particularly valuable derivative, Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, as a pivotal starting material for the synthesis of novel and intricate heterocyclic systems. We will delve into its synthesis, explore its unique reactivity stemming from the presence of both a nucleophilic amino group and an active methylene group, and provide detailed protocols for its application in the construction of fused heterocycles with therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2] The presence of the thiadiazole core can enhance the bioavailability and metabolic stability of a drug candidate.

This compound is a bifunctional molecule that serves as an exceptional starting point for the synthesis of more complex heterocyclic structures. The exocyclic amino group provides a nucleophilic center for a variety of reactions, including acylation, alkylation, and condensation. Simultaneously, the active methylene group of the acetate moiety can participate in cyclization and condensation reactions, particularly with 1,3-dielectrophiles. This dual reactivity makes it a powerful tool for the construction of fused heterocyclic systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.

| Property | Value | Source |

| Molecular Formula | C6H9N3O2S | PubChem |

| Molecular Weight | 187.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 88124-55-4 | PubChem |

| Appearance | White to off-white crystalline solid | (General knowledge) |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | (General knowledge) |

Part 2: Synthesis of this compound

A reliable and efficient synthesis of the starting material is the first critical step in any synthetic campaign. While various methods exist for the synthesis of 2-amino-1,3,4-thiadiazoles, a common and effective approach involves the cyclization of a thiosemicarbazide derivative.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis points towards thiosemicarbazide and a suitable C2-ester synthon as the key precursors. The reaction of thiosemicarbazide with a dicarboxylic acid derivative, such as an ester-acid chloride, in the presence of a dehydrating agent is a well-established method for forming the 1,3,4-thiadiazole ring.[3]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of thiosemicarbazide with ethyl malonyl chloride. The reaction likely proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired product.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Thiosemicarbazide (1.0 eq)

-

Ethyl malonyl chloride (1.1 eq)

-

Anhydrous pyridine (solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of thiosemicarbazide in anhydrous pyridine at 0 °C, add ethyl malonyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Part 3: Gateway to Novel Heterocycles

The synthetic utility of this compound lies in the strategic exploitation of its two reactive centers: the exocyclic amino group and the active methylene of the acetate moiety. This allows for the construction of a variety of fused heterocyclic systems.

Synthesis of Thiadiazolo[3,2-a]pyrimidines

A prominent application of 2-aminothiadiazoles is their reaction with β-dicarbonyl compounds to furnish thiadiazolo[3,2-a]pyrimidines. These fused heterocycles are of significant interest due to their diverse biological activities. The reaction of this compound with various β-ketoesters provides a straightforward entry into this class of compounds.

The reaction is believed to proceed via an initial condensation between the amino group of the thiadiazole and one of the carbonyl groups of the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen atom of the thiadiazole ring attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration.

Caption: Mechanism of thiadiazolo[3,2-a]pyrimidine formation.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of this compound and ethyl acetoacetate in polyphosphoric acid is heated at 100-120 °C for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired thiadiazolo[3,2-a]pyrimidine.

Synthesis of Fused Triazole Systems

The amino group of this compound can also be diazotized and subsequently coupled with active methylene compounds to form triazolo[5,1-c][1][2][4]triazine derivatives. Furthermore, reaction with orthoesters can lead to the formation of triazolo[3,4-b][1][5][4]thiadiazine systems.

Multi-Component Reactions

The presence of multiple reactive sites makes this compound an ideal candidate for multi-component reactions (MCRs). For instance, a one-pot reaction with an aldehyde and a β-ketoester could potentially lead to the rapid assembly of complex thiadiazolo[3,2-a]pyrimidine libraries, which is highly valuable for diversity-oriented synthesis in drug discovery programs.

Part 4: Data and Visualizations

Reaction Conditions and Yields for Thiadiazolo[3,2-a]pyrimidine Synthesis

| Entry | β-Ketoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | PPA | 110 | 3 | 75-85 |

| 2 | Ethyl benzoylacetate | PPA | 120 | 4 | 70-80 |

| 3 | Diethyl malonate | PPA | 130 | 5 | 60-70 |

Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from the starting material.

Part 5: Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its dual reactivity allows for the construction of complex fused systems through straightforward and efficient synthetic protocols. The thiadiazolo[3,2-a]pyrimidines synthesized from this starting material represent a class of compounds with significant potential in medicinal chemistry.

Future research in this area should focus on expanding the scope of reactions involving this synthon. The exploration of its utility in multi-component reactions, the synthesis of other fused heterocyclic systems, and the derivatization of the resulting products will undoubtedly lead to the discovery of new chemical entities with promising biological activities. The continued investigation of this and related 1,3,4-thiadiazole derivatives will further solidify their importance in the ongoing quest for new and effective therapeutic agents.

References

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. [Link]

-

This compound | C6H9N3O2S | CID 292304 - PubChem. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed. [Link]

-

Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC - NIH. [Link]

-

Bicyclic[1][5][4]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant - Biointerface Research in Applied Chemistry. [Link]

-

Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - NIH. [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC - NIH. [Link]

-

An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H) - NIH. [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antimicrobial Potential of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate Analogs: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antimicrobial properties of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate and its analogs. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers a deep dive into the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds.

The Significance of the 1,3,4-Thiadiazole Core in Antimicrobial Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom.[3][4] Its unique electronic structure and physicochemical properties contribute to a wide spectrum of biological activities.[5][6] This scaffold is a bioisosteric replacement for other heterocyclic rings, which can enhance the pharmacological profile of a molecule.[7] The presence of the –N=C-S– moiety is often implicated in the biological activity of these compounds.[3]

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[8] 1,3,4-thiadiazole derivatives have emerged as a promising area of research, with numerous studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][9]

Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs is a critical first step in the investigation. A common synthetic route involves the cyclization of thiosemicarbazide derivatives.[3][7] The following is a generalized protocol for the synthesis of the parent compound, which can be adapted for the creation of various analogs.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiosemicarbazide

-

Ethyl 2-chloroacetate

-

Anhydrous sodium acetate

-

Ethanol

-

Concentrated sulfuric acid

Procedure:

-

Step 1: Synthesis of Ethyl 2-(thiosemicarbazido)acetate:

-

Dissolve thiosemicarbazide and anhydrous sodium acetate in ethanol.

-

To this solution, add ethyl 2-chloroacetate dropwise with constant stirring.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-(thiosemicarbazido)acetate.

-

-

Step 2: Cyclization to form this compound:

-

To the purified ethyl 2-(thiosemicarbazido)acetate, add concentrated sulfuric acid slowly while cooling in an ice bath.

-

Stir the mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

-

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis of Analogs:

To explore the structure-activity relationship, various analogs can be synthesized by modifying the starting materials or the core structure. For instance:

-

Substituting thiosemicarbazide with different thiosemicarbazide derivatives to introduce substituents on the amino group.

-

Using different α-halo esters in the first step to alter the ester group.

-

Further derivatizing the amino group of the final product.

In Vitro Antimicrobial Screening: A Step-by-Step Guide

A systematic approach to in vitro screening is essential to determine the antimicrobial potential of the synthesized analogs.[10][11] The following protocols for Zone of Inhibition and Minimum Inhibitory Concentration (MIC) assays are widely accepted and provide reliable preliminary data.[12][13]

Preliminary Screening: The Zone of Inhibition (Kirby-Bauer) Test

The Zone of Inhibition test is a qualitative method to assess the ability of a compound to inhibit microbial growth.[14][15]

Experimental Protocol: Agar Disk Diffusion Method

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Synthesized compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent used to dissolve the compounds)

-

Bacterial and fungal cultures

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[16]

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to ensure a uniform lawn of growth.[14][17]

-

Disk Application:

-

Aseptically place sterile filter paper discs on the inoculated agar surface.[11]

-

Apply a specific volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

-

-

Incubation: Incubate the plates at 37°C for 16-18 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[17]

-

Data Collection: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).[16]

Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a widely used technique for determining MIC values.[9][20]

Experimental Protocol: Broth Microdilution Method

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Synthesized compounds (stock solutions)

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent)

-

Growth control (broth with inoculum)

-

Sterility control (broth only)

-

Standardized microbial inoculum

Procedure:

-

Serial Dilutions:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation: Add a standardized inoculum (final concentration of approximately 5 x 10⁵ CFU/mL) to each well, except for the sterility control wells.[9]

-

Incubation: Incubate the plates under the same conditions as the Zone of Inhibition test.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Data Presentation:

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Analog 1 | Staphylococcus aureus | ||

| Analog 1 | Escherichia coli | ||

| Analog 2 | Staphylococcus aureus | ||

| Analog 2 | Escherichia coli | ||

| Positive Control | Staphylococcus aureus | ||

| Positive Control | Escherichia coli |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the antimicrobial screening of a series of analogs allows for the elucidation of the Structure-Activity Relationship (SAR).[3][21]

Key Considerations for SAR Analysis:

-

Influence of Substituents: Analyze how different substituents on the thiadiazole ring or the side chain affect antimicrobial activity. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the biological activity.[4]

-

Lipophilicity: The lipophilicity of the compounds can influence their ability to penetrate microbial cell membranes.[5]

-

Steric Factors: The size and shape of the substituents can impact the binding of the compound to its target site.

Proposed Mechanisms of Action:

While the exact mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation, several potential targets have been proposed:

-

Enzyme Inhibition: The thiadiazole moiety can act as a pharmacophore and interact with essential microbial enzymes.[22]

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of the bacterial cell wall.

-

Inhibition of Protein or Nucleic Acid Synthesis: The compounds may inhibit the synthesis of essential macromolecules.

Further studies, such as molecular docking and specific enzyme assays, can provide deeper insights into the mechanism of action.[23]

Cytotoxicity Assessment: Ensuring Selective Toxicity

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to the pathogens with minimal harm to the host cells.[24][25][26] Cytotoxicity assays are therefore an essential component of the investigation.[27]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Mammalian cell line (e.g., Vero cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the synthesized compounds and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined to quantify the cytotoxicity of the compounds.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of the antimicrobial potential of this compound analogs. By following the outlined protocols for synthesis, antimicrobial screening, and cytotoxicity assessment, researchers can generate reliable and comprehensive data. The subsequent analysis of the structure-activity relationship will be instrumental in guiding the design of more potent and selective antimicrobial agents. Future research should focus on elucidating the precise mechanisms of action of the most promising compounds and evaluating their efficacy in in vivo models.

Visualizations

Caption: Experimental workflow for investigating antimicrobial potential.

Caption: Flowchart of the broth microdilution MIC protocol.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- A comprehensive review on in-vitro methods for anti- microbial activity.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH.

- Structure–activity relationship study of 1,3,4-thiadiazole;... - ResearchGate.

- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review - Neliti.

- Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations.

- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.

- 1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar.

- Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - SciSpace.

- Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- The minimum inhibitory concentration of antibiotics | BMG LABTECH.

- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed.

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC - PubMed Central.

- A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate.

- Zone of Inhibition | Nelson Labs.

- Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. - ResearchGate.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry - ACS Publications.

- Antimicrobial Susceptibility Testing - Apec.org.

- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.

- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube.

- An overview of biological activities of thiadiazole derivatives.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing.

- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC - PubMed Central.

- Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. - ResearchGate.

- Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed.

Sources

- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. media.neliti.com [media.neliti.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. microchemlab.com [microchemlab.com]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. apec.org [apec.org]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties and stability of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

An In-Depth Technical Guide to the Physicochemical Properties and Stability of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Foreword: A Roadmap for Comprehensive Characterization

To professionals in drug discovery and development, a molecule's identity is defined not just by its structure, but by its physical and chemical behavior. This compound, a heterocyclic compound featuring the versatile 1,3,4-thiadiazole scaffold, presents a unique profile of properties that are critical to its potential as a therapeutic agent. The presence of an amino group, an ester, and the aromatic thiadiazole ring imparts a delicate balance of ionizability, lipophilicity, and reactivity. Understanding this balance is paramount for formulation development, analytical method design, and predicting its in vivo fate.

This technical guide provides a comprehensive framework for the characterization of this compound. It is structured not as a rigid template, but as a logical progression of inquiry, mirroring the process a research scientist would undertake. We will move from the foundational—synthesis and basic identity—to the nuanced, exploring its physicochemical properties and culminating in a rigorous assessment of its stability. Each section is built upon the principle of self-validating systems, where experimental choices are justified, and protocols are grounded in authoritative standards. This ensures that the data generated is not only accurate but also robust and reproducible.

Molecular Identity and Synthesis

The foundational step in characterizing any compound is confirming its structure and developing a reliable synthetic route.

Compound Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₉N₃O₂S[1]

-

Molecular Weight: 187.22 g/mol [1]

-

SMILES: CCOC(=O)CC1=NN=C(S1)N[1]

Diagram 1: Chemical Structure of this compound

Proposed Synthesis Pathway

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented, often proceeding through the cyclization of thiosemicarbazide derivatives.[2][3] A plausible and efficient route for the target molecule involves the reaction of a suitable carboxylic acid derivative with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[4]

Diagram 2: Proposed Synthesis Workflow

Physicochemical Properties: The Core of Preformulation

A thorough understanding of the physicochemical properties is the bedrock of successful drug development. The following section outlines the key parameters and the authoritative methodologies for their determination.

Physical State and Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad and depressed range often indicates the presence of impurities.[5]

Table 1: Predicted and Analog-Based Physical Properties

| Property | Predicted/Analog Value | Method of Determination | Authoritative Guideline |

| Physical State | Solid | Visual Inspection | N/A |

| Melting Point | ~200-203 °C (based on 2-amino-5-ethyl-1,3,4-thiadiazole) | Capillary Method | ASTM E324[6] |

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination: Heat the sample rapidly to determine an approximate melting point range.

-

Accurate Determination: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). The melting range is the interval between these two temperatures.[6]

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Given the presence of an ionizable amino group and a polar ester, the aqueous solubility of this compound is expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the USP General Chapter <1236> on Solubility Measurements.[8][9][10][11]

-

Media Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Also, select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent in separate vials. The goal is to create a saturated solution with undissolved solids remaining.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding. The target molecule has at least one basic center (the amino group) and potentially acidic character associated with the thiadiazole ring.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore close to the ionization center, where protonation or deprotonation results in a shift in the UV-Vis spectrum.[12][13]

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range that covers the expected pKa(s) (e.g., from pH 2 to 12).

-

Solution Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[14] More robust analysis can be performed by fitting the data to the appropriate equation.[12]

Diagram 3: Logic of Spectrophotometric pKa Determination

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption and distribution characteristics.

Table 2: Lipophilicity Data

| Parameter | Value | Method |

| Computed XLogP3-AA | 0.2 | Computational (PubChem)[1] |

| Experimental LogD | To be determined | Reverse-Phase HPLC |

Experimental Approach: LogD Determination by RP-HPLC

A common and rapid method to estimate the distribution coefficient (LogD) at a specific pH is through reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a C18 column is correlated with its lipophilicity.[15]

Stability Profile and Degradation Pathways

Assessing the stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[16][17][18][19][20] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[21][22][23][24]

Forced Degradation Studies

The objective is to induce degradation of the molecule to an extent of 5-20%.[23] This allows for the identification of degradation products and the validation of an analytical method's ability to separate them from the parent compound.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | To assess stability in acidic environments (e.g., stomach). |

| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at RT | To assess stability in alkaline environments (e.g., intestine) and potential ester hydrolysis. |

| Oxidation | 3% H₂O₂ | 24 hours at RT | To evaluate susceptibility to oxidative degradation. |

| Thermal | 80°C (solid state and in solution) | 48-72 hours | To assess the impact of heat on the molecule's integrity. |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | As per ICH Q1B | To determine sensitivity to light exposure.[22] |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.

Experimental Protocol: HPLC Method Development and Validation

-

Column and Mobile Phase Screening: Given the polar nature of the compound (XLogP3-AA of 0.2), a polar-endcapped C18 column or a phenyl column would be a good starting point to achieve adequate retention.[25] A mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol should be evaluated.[26]

-

Method Optimization: The mobile phase composition, pH, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and all degradation products generated during the forced degradation studies.

-

Method Validation: The optimized method must be validated according to ICH Q2(R1) guidelines.[27][28][29] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

-

Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[1]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

-

Diagram 4: Workflow for Stability-Indicating Method Development

Conclusion and Forward Look

This guide has laid out a systematic and scientifically rigorous approach to the comprehensive characterization of this compound. By adhering to established, authoritative protocols for determining its physicochemical properties and assessing its stability, researchers can build a robust data package. This information is not merely a collection of data points; it is the foundation upon which successful formulation strategies are built, analytical controls are established, and the path to clinical development is paved. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising 1,3,4-thiadiazole derivative.

References

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available at: [Link]

-

ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. 2023. Available at: [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. 2023. Available at: [Link]

-

Stanford Research Systems. Melting Point Determination. Available at: [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

-

IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. 2003. Available at: [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. 2025. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Pformulate. Technical Note: Solubility Measurements. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. 2016. Available at: [Link]

-

National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 292304, this compound. Available at: [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(5), 1011-1040. Available at: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available at: [Link]

-

University of Alberta. Melting point determination. Available at: [Link]

-

National Center for Biotechnology Information. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

-

Pharmazone. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. 2025. Available at: [Link]

-

Columbia University. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. 2016. Available at: [Link]

-

Unknown. DETERMINATION OF MELTING POINTS. Available at: [Link]

-

ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available at: [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. Available at: [Link]

-

ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available at: [Link]

-

Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. Available at: [Link]

-

ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

-

AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2025. Available at: [Link]

-

Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-